molecular formula C15H27NO3 B13003746 tert-Butyl 2-pivaloylpiperidine-1-carboxylate

tert-Butyl 2-pivaloylpiperidine-1-carboxylate

Cat. No.: B13003746
M. Wt: 269.38 g/mol
InChI Key: BGORJGXDMKLPHM-UHFFFAOYSA-N
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Description

Tert-Butyl 2-pivaloylpiperidine-1-carboxylate is a piperidine derivative, a class of heterocyclic compounds that are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Piperidine-containing compounds are present in more than twenty classes of pharmaceuticals, making the development of synthetic methods for building blocks like this a key task in modern organic chemistry . The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in complex multi-step syntheses, particularly for the pharmaceutical and agrochemical industries. This compound is intended for research and development purposes only in a controlled laboratory setting. It is not intended for personal, commercial, animal, or human use, including but not limited to food, drugs, cosmetics, or household applications. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 2-(2,2-dimethylpropanoyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H27NO3/c1-14(2,3)12(17)11-9-7-8-10-16(11)13(18)19-15(4,5)6/h11H,7-10H2,1-6H3

InChI Key

BGORJGXDMKLPHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1CCCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-pivaloylpiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and pivaloyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-pivaloylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2-pivaloylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions of piperidine-containing molecules with biological targets .

Medicine: this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting specific biological pathways, particularly those involving piperidine receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymer synthesis and catalysis .

Mechanism of Action

The mechanism of action of tert-Butyl 2-pivaloylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring in the compound can bind to these targets, modulating their activity and leading to various biological effects. The tert-butyl and pivaloyl groups enhance the compound’s stability and facilitate its interaction with hydrophobic regions of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent at Piperidine 2-Position Molecular Weight Key Properties
tert-Butyl 2-pivaloylpiperidine-1-carboxylate Pivaloyl (2,2-dimethylpropanoyl) ~285.4 g/mol High lipophilicity; steric hindrance reduces nucleophilic attack .
tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate Trifluoroacetyl ~297.3 g/mol Electron-withdrawing group enhances electrophilicity; lower thermal stability .
tert-Butyl (S)-2-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl 215.3 g/mol Increased hydrophilicity; participates in hydrogen bonding .
tert-Butyl 3-hydroxypiperidine-1-carboxylate Hydroxyl 201.3 g/mol Strong hydrogen-bond donor; higher melting point and crystallinity .
  • Pivaloyl vs. Trifluoroacetyl : The trifluoroacetyl group in analogs (e.g., CAS 1093759-80-8) introduces electron-withdrawing effects, increasing reactivity toward nucleophiles but reducing thermal stability compared to the pivaloyl group .
  • Pivaloyl vs. Hydroxymethyl/Hydroxyl : Hydrophilic substituents (e.g., hydroxymethyl or hydroxyl) enhance solubility in polar solvents but reduce membrane permeability, making the pivaloyl derivative more suitable for lipid-rich environments .

Bond Dissociation and Radical Stability

The tert-butyl group exhibits distinct bond dissociation energies (BDEs) depending on the heteroatom it is attached to. In oxygen-containing compounds (e.g., ethers or carbamates), the tert-butyl radical is lost at higher energies (~9 eV) compared to nitrogen-linked analogs (~8.3 eV) . This suggests that this compound, with its Boc group (oxygen-linked tert-butyl), is more resistant to radical-mediated degradation than nitrogen-substituted tert-butyl analogs.

Hydrogen Bonding and Crystallinity

The absence of hydrogen-bond donors in this compound (due to the non-polar pivaloyl group) reduces its ability to form intermolecular hydrogen bonds, leading to lower melting points and amorphous solid states compared to hydroxyl-containing analogs like tert-Butyl 3-hydroxypiperidine-1-carboxylate, which forms stable crystalline networks .

Biological Activity

Tert-butyl 2-pivaloylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a piperidine ring, which is known for its versatility in drug design, and incorporates a tert-butyl group and a pivaloyl functional group, enhancing its reactivity and interaction with biological targets.

  • Molecular Formula : C_{12}H_{21}N_{1}O_{2}
  • Molecular Weight : Approximately 227.31 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CCCCC1=O

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the tert-butyl and pivaloyl groups via acylation reactions.

This method allows for efficient production with high yields, making it suitable for further biological evaluation.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of its interactions with various biological targets.

The compound's mechanism involves:

  • Reactivity with Nucleophiles and Electrophiles : Interaction studies have shown that this compound can react with various nucleophiles, influencing its pharmacological properties.
  • Potential as an Antibiotic Potentiator : Although it does not exhibit intrinsic antibacterial activity, it has been observed to enhance the efficacy of existing antibiotics by inhibiting bacterial efflux pumps, particularly in multidrug-resistant strains .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Study on Antibiotic Resistance :
    • Objective : To evaluate the compound's ability to potentiate antibiotic activity.
    • Findings : The compound significantly increased the effectiveness of antibiotics like ciprofloxacin against resistant strains of Escherichia coli, demonstrating its potential role as an adjuvant in antibiotic therapy .
  • Toxicological Assessment :
    • Objective : To assess the safety profile of the compound.
    • Findings : In vitro studies indicated low cytotoxicity, suggesting that this compound could be a viable candidate for further development in therapeutic applications.

Comparative Analysis

A comparison with structurally similar compounds reveals insights into its unique properties:

Compound NameCAS NumberSimilarity Index
Tert-butyl 4-formylpiperidine-1-carboxylate137076-22-30.98
Tert-butyl 3-formylpiperidine-1-carboxylate118156-93-70.96
Tert-butyl 4-acetylpiperidine-1-carboxylate206989-61-90.96
Tert-butyl 4-propionylpiperidine-1-carboxylate419571-73-60.96

These compounds exhibit similar functional groups but differ in their substituents on the piperidine ring, which can influence their chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling tert-butyl 2-pivaloylpiperidine-1-carboxylate in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-certified P95 respirators) is advised for aerosol-prone tasks .
  • Ventilation : Perform reactions in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation aligns with OSHA standards .
  • Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .

Q. How should this compound be stored to maintain stability and prevent degradation?

  • Storage Recommendations :

  • Store in a cool (2–8°C), dry environment in tightly sealed, light-resistant containers. Avoid incompatible materials like strong oxidizing agents, which may trigger hazardous reactions .
  • Label containers with hazard classifications (e.g., Acute Toxicity Category 4 for oral/dermal/inhalation routes) per EU-GHS/CLP regulations .

Q. What analytical techniques are reliable for confirming the structural integrity and purity of tert-butyl 2-pivaloylpiperidine-1-carboxylate?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions on the piperidine ring and tert-butyl/pivaloyl groups.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 210–254 nm.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, ensuring no fragmentation indicative of impurities .

Advanced Research Questions

Q. How can crystallographic refinement using SHELX software resolve ambiguities in the compound’s solid-state structure?

  • Crystallographic Strategy :

  • Data Collection : Acquire high-resolution X-ray diffraction data (resolution ≤ 1.0 Å) to resolve potential disorder in the tert-butyl group.
  • Refinement in SHELXL : Use anisotropic displacement parameters for non-hydrogen atoms. Apply restraints to manage thermal motion in flexible pivaloyl chains. Validate geometry via the CheckCIF tool .
  • Handling Twinning : If twinning is detected (e.g., in monoclinic systems), employ the TWIN/BASF commands in SHELX to refine twin fractions .

Q. What synthetic strategies mitigate low yields during the preparation of tert-butyl-protected piperidine intermediates?

  • Optimization Approaches :

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the piperidine nitrogen during acylation. Cleave the Boc group with TFA in DCM post-reaction to avoid side reactions .
  • Catalysis : Employ DMAP or HOBt as catalysts for pivaloylation to enhance reaction efficiency. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Controlled Reaction Conditions : Maintain inert atmospheres (N2_2/Ar) and low temperatures (−20°C to 0°C) to suppress hydrolysis of the pivaloyl group .

Q. How can discrepancies between experimental and computational spectral data (e.g., NMR, IR) be systematically addressed?

  • Data Reconciliation Protocol :

  • NMR Anomalies : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*). Adjust for solvent effects (e.g., chloroform vs. DMSO) using implicit solvation models .
  • IR Absorption Bands : Assign carbonyl (C=O) stretches (~1700 cm1^{-1}) and tert-butyl C-H vibrations (~1370 cm^{-1) using Gaussian09 simulations. Cross-validate with experimental data from KBr pellets .
  • Quantitative Analysis : Use residual dipolar coupling (RDC) NMR or X-ray crystallography to resolve conformational ambiguities causing spectral mismatches .

Contradiction Analysis in Published Data

Q. How should researchers address conflicting reports on the acute toxicity of tert-butyl piperidine derivatives?

  • Critical Evaluation Framework :

  • Source Verification : Prioritize data from peer-reviewed studies over SDS entries, which often classify hazards conservatively (e.g., Category 4 acute toxicity without LD50_{50} values) .
  • In Silico Modeling : Predict toxicity endpoints using QSAR tools (e.g., OECD Toolbox) to assess plausibility. Cross-reference with structurally analogous compounds (e.g., tert-butyl 4-methylpiperidine-1-carboxylate) .
  • Experimental Validation : Conduct acute toxicity assays (OECD 423) in rodent models to resolve discrepancies between SDS classifications and literature data .

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